Product packaging for 3,5,3'-Triiodothyropyruvate(Cat. No.:)

3,5,3'-Triiodothyropyruvate

Cat. No.: B1256227
M. Wt: 648.93 g/mol
InChI Key: UZLGNJCPGBOQIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,3'-Triiodothyropyruvate is a research compound of significant interest in the study of endocrine and metabolic pathways. As a synthetic analog of thyroid hormones, it is primarily utilized in basic research to investigate novel mechanisms of action and cellular signaling. Its structure suggests a potential role in modulating metabolic activity, making it a valuable tool for probing energy homeostasis, mitochondrial function, and the interplay between thyroid hormone activity and central metabolic processes. Researchers may employ this compound in in vitro or ex vivo systems to study its effects on gene expression, cellular respiration, and metabolic rate. The product is a solid, crystalline powder that is typically soluble in dilute alkaline solutions and requires storage at cool temperatures (2-8°C), protected from light, to maintain stability. This product is labeled with the appropriate hazard warnings and safety precautions should be followed, including wearing protective equipment and avoiding dust formation. This compound is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8I3O5- B1256227 3,5,3'-Triiodothyropyruvate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H8I3O5-

Molecular Weight

648.93 g/mol

IUPAC Name

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-oxopropanoate

InChI

InChI=1S/C15H9I3O5/c16-9-6-8(1-2-12(9)19)23-14-10(17)3-7(4-11(14)18)5-13(20)15(21)22/h1-4,6,19H,5H2,(H,21,22)/p-1

InChI Key

UZLGNJCPGBOQIB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)C(=O)[O-])I)I)O

Origin of Product

United States

Molecular and Cellular Biology of 3,5,3 Triiodothyropyruvate

Biosynthesis and Metabolic Transformations of 3,5,3'-Triiodothyropyruvate

This compound (Tripy) is a metabolite of thyroid hormones. Its formation and subsequent transformations are part of the complex network of thyroid hormone metabolism.

Enzymatic Pathways for Formation (e.g., Transamination, Decarboxylation of Thyroid Hormones and Intermediates)

The biosynthesis of this compound from its precursor, 3,5,3'-triiodothyronine (T3), involves the modification of the alanine (B10760859) side chain. One proposed pathway is through transamination, where an aminotransferase enzyme would convert the amino group of T3 into a keto group, yielding Tripy. This is analogous to the conversion of other amino acids to their corresponding keto acids.

Another potential pathway involves the decarboxylation of thyroid hormones to produce iodothyronamines, which can then be further metabolized. frontiersin.org For instance, T3 can be decarboxylated to form 3,5,3'-triiodothyronamine (T3AM). Subsequently, monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO) can oxidatively deaminate T3AM to its aldehyde intermediate. bioscientifica.com This aldehyde can then be oxidized by aldehyde dehydrogenase (ALDH) to form the corresponding acetic acid analog, 3,5,3'-triiodothyroacetic acid (Triac). While this pathway leads to Triac, the pyruvic acid derivative (Tripy) is formed through the direct transamination of the T3 alanine side chain.

Interconversion with Other Iodothyronine Derivatives and Metabolites

This compound is part of a metabolic cascade involving various iodothyronine derivatives. The primary precursor to Tripy is T3. The formation of Tripy represents a significant metabolic transformation of T3.

The metabolism of Tripy can proceed through several routes. It can be decarboxylated to form 3,5,3'-triiodothyroacetaldehyde, which is then oxidized to 3,5,3'-triiodothyroacetic acid (Triac). Additionally, like other iodothyronines, Tripy can undergo stepwise deiodination. For example, the removal of an iodine atom from the inner ring by deiodinases would lead to the formation of diiodothyropyruvic acid. This deiodination process is a common fate for thyroid hormones and their metabolites, leading to less active or inactive compounds. oup.com

The interconversion pathways are summarized in the table below:

PrecursorMetabolic ProcessProduct
3,5,3'-Triiodothyronine (T3)TransaminationThis compound
This compound Oxidative Decarboxylation3,5,3'-Triiodothyroacetic acid (Triac)
This compound DeiodinationDiiodothyropyruvic acid
3,5,3'-Triiodothyronine (T3)Decarboxylation & Deamination3,5,3'-Triiodothyroacetic acid (Triac)

Regulation of this compound Metabolic Enzymes

The enzymes involved in the metabolism of this compound are subject to regulation, which ensures that the levels of thyroid hormone metabolites are tightly controlled. upcollege.ac.in The activity of these enzymes can be modulated by various factors, including the concentration of substrates and the presence of inhibitors. upcollege.ac.inlibretexts.org

For instance, the deiodinases that metabolize iodothyronines are a family of enzymes with distinct substrate specificities and tissue distributions. mdpi.com Their activity is crucial in determining the local and systemic concentrations of active thyroid hormones and their metabolites. The expression and activity of these deiodinases are themselves regulated by thyroid hormone levels, creating a feedback loop. frontiersin.org

The enzymes responsible for the transamination and decarboxylation steps in Tripy metabolism are also likely subject to regulation. nih.gov For example, the activity of aminotransferases and decarboxylases can be influenced by the availability of their respective cofactors and by the presence of allosteric modulators. wikipedia.org This intricate regulation allows cells to fine-tune the metabolic fate of thyroid hormones in response to changing physiological conditions. upcollege.ac.in

Cellular Transport and Subcellular Localization of this compound

The entry of this compound into cells and its distribution within different cellular compartments are critical for its biological activity and metabolism. These processes are mediated by specific transport systems and are influenced by the physicochemical properties of the molecule.

Membrane Transporter Systems Involved in Uptake and Efflux (e.g., MCTs, OATPs)

The transport of thyroid hormones and their metabolites across the cell membrane is facilitated by a variety of transporter proteins. nih.govuvigo.eslongdom.orgpressbooks.pub Given its structural similarity to thyroid hormones, it is highly probable that this compound utilizes some of the same transporters.

Monocarboxylate Transporters (MCTs): Members of the MCT family, such as MCT8 and MCT10, are well-known transporters of thyroid hormones. nih.govscielo.br MCT8, in particular, is a specific and potent transporter of T3 and T4. Given that MCTs transport monocarboxylates like pyruvate (B1213749), it is plausible that they also transport this compound, which possesses a pyruvate side chain.

Organic Anion Transporting Polypeptides (OATPs): OATPs are another major family of transporters involved in the uptake of a wide range of compounds, including thyroid hormones. nih.govnih.govwikipedia.org Several OATP isoforms, such as OATP1B1 and OATP1B3, are expressed in the liver and play a significant role in the hepatic uptake of drugs and endogenous molecules. nih.govdovepress.com OATPs have been shown to transport various thyroid hormone metabolites, and it is likely that they also mediate the transport of this compound. wikipedia.orgnih.gov

The table below lists potential transporters for this compound:

Transporter FamilySpecific TransportersKnown SubstratesPutative Role in Tripy Transport
Monocarboxylate Transporters (MCTs)MCT8, MCT10T3, T4, other iodothyronines, aromatic amino acidsUptake and efflux
Organic Anion Transporting Polypeptides (OATPs)OATP1B1, OATP1B3, OATP1C1T4, rT3, various drugs and organic anionsUptake, particularly in the liver and brain

Intracellular Distribution and Compartmentalization

Once inside the cell, this compound is likely to be distributed among different subcellular compartments, including the cytoplasm and the nucleus. nih.gov The specific localization of Tripy would influence its metabolic fate and its potential to interact with intracellular targets.

Studies on the parent compound, T3, have shown that it is actively transported into the nucleus, where it binds to nuclear thyroid hormone receptors. nih.gov While the nuclear transport of Tripy has not been explicitly studied, its structural similarity to T3 suggests that it may also have access to the nuclear compartment. The distribution between the cytoplasm and the nucleus is likely a dynamic process, influenced by the activity of transport systems and binding to intracellular proteins. nih.gov

The compartmentalization of metabolic enzymes also plays a crucial role in determining the fate of Tripy within the cell. upcollege.ac.inbiorxiv.org For example, deiodinases are localized to specific membranes, such as the endoplasmic reticulum and the plasma membrane, which would influence their access to Tripy. Similarly, the enzymes involved in the further metabolism of Tripy, such as those of the citric acid cycle in the mitochondria, would require the transport of Tripy into this organelle. nih.gov

Molecular Actions and Binding Interactions of this compound

This compound (TRIP) exhibits a range of molecular actions and binding interactions that underscore its biological significance. While its actions can be complex and are still under investigation, it is known to engage with various cellular components, initiating signaling cascades and modulating key cellular processes. These interactions are distinct from the classical genomic pathways of thyroid hormones, highlighting a nongenomic mechanism of action. nih.govnih.gov

Non-Genomic Signaling Pathways Initiated by this compound

TRIP is recognized for its ability to initiate rapid, nongenomic signaling events within the cell. nih.govnih.gov These pathways are triggered independently of nuclear transcription and involve the activation of various protein kinases and interactions with receptors on the cell surface. nih.govnih.gov

A key aspect of TRIP's nongenomic signaling is the activation of intracellular kinase cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The activation of these cascades can lead to a variety of cellular responses, including cell proliferation and regulation of ion pump activity. nih.govnih.gov

For instance, studies have shown that 3,5,3'-triiodo-L-thyronine (T3), a related compound, can stimulate the PI3K/Akt pathway, which in turn can influence cell growth. nih.gov In adult rat alveolar epithelial cells, T3-induced activation of Na-K-ATPase activity requires the involvement of Src kinase, PI3K, and MAPK/ERK1/2. nih.gov The activation of these pathways appears to be downstream of Src kinase. nih.gov Specifically, the PI3K/Akt and MAPK/ERK1/2 pathways seem to operate as parallel cascades in certain cell types following iodothyronine stimulation. nih.gov

The activation of these kinase cascades by thyroid hormone analogs is a critical component of their nongenomic effects, influencing fundamental cellular processes.

Table 1: Kinase Cascades Activated by T3 (a related compound to TRIP) and Their Cellular Effects

Kinase CascadeCellular EffectCell TypeReference
PI3K/AktCell ProliferationChick Embryo Hepatocytes nih.gov
PI3K/Akt, MAPK/ERK1/2Increased Na-K-ATPase ActivityAdult Rat Alveolar Epithelial Cells nih.gov
MAPK/ERK1/2Tumor Cell ProliferationHuman Glioblastoma U-87 MG Cells nih.gov
PI3KShuttling of TRα from cytoplasm to nucleus, HIF-1α mRNA accumulationHuman Glioblastoma U-87 MG Cells nih.gov

Evidence suggests that the nongenomic actions of thyroid hormone analogs like T3 are initiated at a receptor site on the plasma membrane protein, integrin αvβ3. nih.govnih.govsemanticscholar.org This interaction can trigger intracellular signaling pathways that lead to effects such as cell proliferation and angiogenesis. semanticscholar.orgfrontiersin.org

The binding of thyroid hormones to integrin αvβ3 can activate downstream signaling molecules, including PI3K and MAPK. nih.gov In human lung cancer cells, the proliferative action of thyroid hormone initiated at the plasma membrane is partially mediated by estrogen receptor-α (ERα), indicating a crosstalk between integrin αvβ3 and ERα. nih.gov

The interaction with integrin αvβ3 is a crucial initiating step for many of the nongenomic effects of thyroid hormone analogs, providing a mechanism for rapid cellular responses. frontiersin.org

Mitochondrial Interactions and Bioenergetic Modulation by this compound

Impact on Mitochondrial Respiration and Oxygen Consumption

Thyroid hormones are known to have significant effects on mitochondrial respiration. Treatment of isolated mitochondria with T3 can lead to an increase in the rate of oxygen uptake. nih.gov This suggests a direct influence on the electron transport chain and oxidative phosphorylation. However, in certain pathological states like diabetes, mitochondrial respiration can be impaired, with a decrease in oxygen consumption in the presence of specific substrates. mdpi.com The modulation of mitochondrial respiration is a key component of the bioenergetic effects of thyroid hormone analogs.

Effects on Mitochondrial Permeability Transition and Oxidative Stress

TRIP and its analogs can induce the mitochondrial permeability transition (MPT), a process characterized by a nonspecific increase in the permeability of the inner mitochondrial membrane. nih.gov This event can be triggered by factors such as calcium overload and is associated with mitochondrial swelling and a decrease in membrane potential. nih.gov The induction of MPT by T3 is dependent on the presence of Ca2+ and can be inhibited by cyclosporin (B1163) A. nih.gov

Furthermore, the interaction of T3 with mitochondria can lead to a state of oxidative stress. nih.gov This is evidenced by an increase in the generation of reactive oxygen species (ROS) and a decrease in the content of membrane protein thiol groups due to oxidation. nih.gov This T3-induced oxidative stress is believed to be a key factor in mediating the mitochondrial permeability transition. nih.gov The interplay between MPT and oxidative stress highlights a critical mechanism by which thyroid hormone analogs can impact mitochondrial integrity and function. nih.govmdpi.com

Table 2: Effects of T3 (a related compound to TRIP) on Mitochondrial Function

ParameterEffect of T3 TreatmentConditionReference
Mitochondrial SwellingIncreasedIn the presence of Ca2+ nih.gov
Membrane Potential (Δψ)DecreasedIn the presence of Ca2+ nih.gov
Oxygen UptakeIncreasedIn the presence of Ca2+ nih.gov
Superoxide (B77818) GenerationIncreasedIn submitochondrial particles nih.gov
Membrane Protein Thiol GroupsDecreased (Oxidation)In the presence of Ca2+ nih.gov

Insufficient Data for Article Generation on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the chemical compound This compound (TRIP) . The user's strict requirement to focus solely on this compound and adhere to a detailed outline concerning its molecular and cellular biology cannot be met with the currently available research.

The vast majority of scientific research in this area focuses on the well-known thyroid hormone 3,5,3'-triiodothyronine (T3) . While TRIP is recognized as a metabolite of T3, formed through the deamination of T3's alanine side chain, its specific biological activities and mechanisms of action are not extensively documented in the public domain. endocrine-abstracts.org

The specific topics requested for the article are:

Modulation of Mitochondrial Biogenesis and Dynamics: Research extensively details the role of T3 in mitochondrial function, including its influence on mitochondrial biogenesis and activity. nih.gov However, equivalent detailed studies specifically investigating the effects of TRIP on these processes are not readily available.

Interaction with Specific Intracellular Proteins and Enzymes: The non-canonical actions of T3, including its interactions with proteins like the cell surface integrin αvβ3 and various cytoplasmic proteins, are areas of active research. nih.gov There is a lack of similar data detailing the specific non-canonical binding partners and enzymatic interactions of TRIP.

Modulation of Cell Proliferation and Apoptosis: Numerous studies have established T3 as a regulator of cell proliferation and apoptosis in various cell types, often acting through signaling pathways like PI3K/Akt. nih.govnih.gov Specific in vitro studies quantifying the effects of TRIP on these cellular responses are absent in the retrieved literature.

Regulation of Cellular Metabolic Processes (e.g., Lipid Oxidation, Glucose Utilization): The role of thyroid hormones in regulating systemic and cellular metabolism, including lipid and glucose homeostasis, is a cornerstone of endocrinology. frontiersin.orgbasicmedicalkey.com While T3's impact is well-characterized, specific research delineating the direct regulatory effects of TRIP on lipid oxidation and glucose utilization is not available.

A single study identified "this compound" in a multi-omics analysis of skeletal muscle in mice, but did not provide functional data related to the requested topics. biorxiv.org Other literature mentions the formation of TRIP from T3 but focuses on the subsequent metabolite, 3,3′,5-triiodothyroacetic acid (Triac), rather than the biological activity of TRIP itself. endocrine-abstracts.org

Due to this scarcity of specific and detailed research findings for this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the user's provided outline and strict content inclusions without resorting to speculation or incorrectly attributing findings from T3 to its pyruvate analogue.

Physiological Roles and Systemic Significance of 3,5,3 Triiodothyropyruvate in Animal Models

Role in Metabolic Regulation and Energy Homeostasis in Animal Models

Animal studies have been crucial in understanding how 3,5,3'-Triiodothyropyruvate influences metabolic regulation and the maintenance of energy homeostasis. These investigations have explored its effects on thermogenesis, as well as carbohydrate and lipid metabolism.

Thermogenesis, the process of heat production, is a key component of energy expenditure. Brown adipose tissue (BAT) is a primary site for non-shivering thermogenesis, a process regulated by uncoupling protein 1 (UCP1). mdpi.comsochob.cl Cold stress can trigger the sympathetic nervous system to enhance the expression and function of UCP1 in BAT, leading to heat generation. sochob.cl Animal models, including those with genetic modifications, have been vital in studying the balance between caloric intake and energy expenditure. nih.govelifesciences.org For instance, studies in mice have demonstrated that a decrease in oxygen consumption and carbon dioxide release can lead to reduced energy expenditure. elifesciences.org While direct studies on TRIP's effect on thermogenesis are not extensively detailed in the provided results, the broader context of thyroid hormone metabolites' influence on energy metabolism suggests this as a significant area for investigation. nih.govnih.gov The use of various animal models, from rodents to larger mammals, allows researchers to investigate the complex interplay of factors that regulate energy balance and the development of obesity. buckingham.ac.ukmdpi.com

Carbohydrate metabolism encompasses the biochemical processes of formation, breakdown, and interconversion of carbohydrates. wikipedia.org Animal models are extensively used to study both normal and pathological states of carbohydrate metabolism, such as in diabetes mellitus. frontiersin.org Research in rodent models has shown that diet can have a transgenerational effect on the expression of genes involved in metabolic pathways. For example, a high-carbohydrate diet in one generation can lead to altered gene expression related to glycolysis and lipogenesis in subsequent generations. nih.gov The liver plays a central role in carbohydrate metabolism, with specific enzymes being subject to evolutionary adaptations in different species, such as the down-regulation of glucokinase in carnivorous felines. researchgate.net While the direct impact of this compound on specific carbohydrate metabolic pathways in animal models is an area requiring more focused research, the foundational knowledge gained from these models on hormonal regulation of glucose homeostasis is critical. veterinaryworld.org

Lipid metabolism is a complex process involving the synthesis, transport, and degradation of fats. Animal models have been indispensable in understanding the hormonal regulation of these pathways. mdpi.com Thyroid hormones are known to influence lipid metabolism, and their analogs and metabolites are being investigated for their potential therapeutic effects. frontiersin.org For instance, studies in mice have shown that thyroid hormone metabolites can alter the expression of genes involved in hepatic lipid handling and cholesterol biosynthesis. nih.gov Animal models of non-alcoholic fatty liver disease (NAFLD), induced by various diets, have revealed sex-specific differences in susceptibility and in the molecular pathways involved, such as the peroxisome proliferator-activated receptor α (PPARα) network. nih.gov The Syrian hamster is another valuable model for studying lipid metabolism due to its sensitivity to dietary cholesterol. mdpi.com Research using these models helps to elucidate how different compounds can modulate lipid profiles and liver lipid accumulation. nih.gov

Table 1: Summary of Key Research Findings in Animal Models

Area of InvestigationAnimal ModelKey FindingsCitation
Thermogenesis & Energy ExpenditureMiceDecreased oxygen consumption and carbon dioxide release lead to reduced energy expenditure. elifesciences.org
Carbohydrate MetabolismRatsParental high-carbohydrate diet can induce inheritable changes in the gene expression of metabolic enzymes in offspring. nih.gov
Lipid MetabolismMiceThyroid hormone metabolites can alter the expression of genes involved in hepatic lipid handling and cholesterol biosynthesis. nih.gov
Lipid MetabolismMiceDiet-induced NAFLD models show sex-specific differences in susceptibility and molecular pathways. nih.gov
Lipid MetabolismSyrian HamstersSensitive to dietary cholesterol, making them a good model for studying lipid metabolism. mdpi.com

Impact on Carbohydrate Metabolism

Cardiovascular System Research Paradigms Involving this compound

Animal models are fundamental tools for investigating cardiovascular diseases. nih.govfrontiersin.org Thyroid hormones are known to have significant effects on the cardiovascular system, and research in animal models has shown that altered thyroid states can impact cardiac function. nih.gov For example, in animal models of hypothyroidism, there is a marked decrease in the level and activity of the SERCa2+ pump, which is crucial for diastolic relaxation. nih.gov Conversely, increasing thyroid hormone action in animal studies has been shown to improve cardiac function in the context of heart failure. nih.gov While specific studies focusing solely on the cardiovascular effects of this compound are not detailed in the provided results, the established link between thyroid hormones and cardiac physiology suggests that TRIP may also have a role. Animal models of liver cirrhosis have also been used to study the cardiac repercussions of this disease, revealing histological and molecular changes in the heart. scielo.br

Renal and Hepatic System Studies Involving this compound

The liver and kidneys are central to metabolism and excretion, and animal models are frequently used to study diseases affecting these organs. xiahepublishing.combiomedpharmajournal.org Nuclear receptors for T3 have been identified and characterized in the liver and kidneys of both humans and rats, indicating the importance of thyroid hormone signaling in these tissues. nih.gov Animal models of liver cirrhosis, such as those induced by bile duct ligation in rats, have been instrumental in studying the renal complications of this disease, showing progressive histological changes in the kidneys. scielo.br Similarly, various animal models of chronic kidney disease have been developed to understand its pathogenesis. biomedpharmajournal.org In the context of the liver, thyroid hormones are known to regulate a significant portion of liver proteins. mdpi.com While direct studies on the effects of this compound on the renal and hepatic systems are not extensively covered in the search results, the known roles of T3 in these organs suggest that its metabolites could also have significant effects. Alternative in vitro models, such as 3D liver microtissues, are also being developed to study species-specific toxicities and reduce the use of live animals in research. insphero.com

Experimental Methodologies and Research Models for 3,5,3 Triiodothyropyruvate Studies

In Vitro Research Models for 3,5,3'-Triiodothyropyruvate

In vitro models offer controlled environments to study the specific cellular and molecular activities of TRIPYR, from its effects on cellular behavior to its interaction with organelles and enzymes.

Cell culture systems are fundamental for exploring the cellular transport, metabolism, and action of thyroid hormone metabolites. While direct applications of TRIPYR to cell lines are not extensively documented, the methods used for related compounds are directly applicable. For instance, studies on the T3 metabolite Triac have utilized various cell lines to understand its transport and metabolism, including human neuroblastoma (SH-SY5Y) cells, oligodendrocyte cell lines (MO3.13), and primary fibroblasts from patients nih.gov.

The conversion of T3 to TRIPYR is understood to be the initial step in its metabolism to Triac, a reaction likely catalyzed by aminotransferases endocrine-abstracts.org. Therefore, cell culture models, particularly those derived from tissues with high metabolic activity like the liver (hepatocytes) or the central nervous system (neuronal and glial cells), serve as essential tools. Research in this area would involve incubating these cells with precursor compounds and analyzing the production of TRIPYR to identify the enzymes and pathways involved.

Table 1: Examples of Cell Culture Systems Used in Thyroid Hormone Metabolite Research

Model System Cell Type Typical Application in Thyroid Hormone Research Reference
SH-SY5Y Human Neuroblastoma Studying cellular uptake and gene expression responses to T3 and its metabolites. nih.gov
MO3.13 Human-human hybrid oligodendrocyte Investigating transport and metabolism of thyroid hormones in glial cells. nih.gov
Primary Fibroblasts Human Skin Cells Comparing cellular uptake of thyroid hormone metabolites in cells from healthy vs. patient donors. nih.gov
GC Cells Rat Pituitary Tumor Cell Line Analyzing the effects of T3 on cell growth and hormone production. nih.gov
Chick Embryo Hepatocytes Primary Chicken Liver Cells Examining cell proliferation and signal transduction pathways activated by T3. nih.gov

Mitochondria are key targets for thyroid hormones and their metabolites. Studies on isolated mitochondria allow for the direct assessment of a compound's effect on bioenergetics, independent of other cellular processes. Research has shown that T3 can directly induce changes in isolated mitochondria from rat liver, such as causing mitochondrial swelling and altering the membrane potential, which are indicative of permeability transition nih.gov. Similarly, the T3 derivative 3,5-diiodo-L-thyronine (3,5-T2) has been shown to rapidly stimulate skeletal muscle mitochondrial activity frontiersin.org.

These established protocols provide a robust framework for investigating TRIPYR. The process involves isolating mitochondria from animal tissues, most commonly rat liver or skeletal muscle, through homogenization and differential centrifugation nih.govfrontiersin.org. The functional integrity of the isolated organelles is then assessed through various assays. While specific studies on TRIPYR's direct effects are scarce, historical literature suggests that compounds related to thyroxine and triiodothyronine can stimulate mitochondrial activity in vitro .

Table 2: Common Assays for Studying Thyroid Hormone Effects on Isolated Mitochondria

Assay Parameter Measured Significance Reference
Mitochondrial Swelling Change in absorbance over time Indicates nonspecific inner membrane permeabilization (permeability transition). nih.gov
Membrane Potential (Δψ) Uptake of fluorescent dyes (e.g., TMRM) Measures the electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis. mdpi.com
Oxygen Consumption Rate of O₂ uptake using a respirometer Assesses the activity of the electron transport chain and oxidative phosphorylation. nih.gov
Reactive Oxygen Species (ROS) Production Detection of superoxide (B77818) with fluorescent probes Measures oxidative stress generated by mitochondria. nih.gov
ATP Synthesis Bioluminescent measurement of ATP production Quantifies the efficiency of oxidative phosphorylation. frontiersin.org

To understand the metabolic pathways involving this compound, researchers use purified or recombinant enzymes. The conversion of T3 to TRIPYR is thought to be mediated by aminotransferases, and its subsequent metabolism involves other enzymatic steps endocrine-abstracts.org.

Enzyme assays are critical for characterizing these biochemical reactions. A typical in vitro assay would involve incubating a recombinant enzyme candidate with the substrate (e.g., T3 to study TRIPYR production, or TRIPYR to study its degradation). The reaction kinetics, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the rate of product formation oup.com. The products are often quantified using highly sensitive techniques like radioimmunoassays (RIA) or chromatography coupled with mass spectrometry oup.com. This approach has been used extensively to study the deiodinase enzymes that metabolize T3 and other iodothyronines in preparations like rat liver and kidney homogenates oup.com.

Isolated Organelles (e.g., Mitochondria)

In Vivo Animal Models for this compound Research

In vivo models are indispensable for understanding the physiological relevance, pharmacokinetics, and systemic effects of a compound in a whole organism.

Rats and mice are the most common mammalian models for studying thyroid hormone action and metabolism nih.govfda.govmdpi.com. While there is no evidence of studies involving the direct administration of TRIPYR to rodents, they are used to study its endogenous production. For example, a recent preprint study identified this compound as one of many metabolites present in the skeletal muscle of mice, and its levels were analyzed in the context of obesity and starvation biorxiv.org.

These animal models allow researchers to investigate how physiological or pathological states affect the metabolic profile of thyroid hormones in various tissues. In such studies, tissues from different groups of animals (e.g., genetically modified, diet-induced obese, or pharmacologically treated) are collected and analyzed using advanced metabolomic techniques to quantify compounds like TRIPYR biorxiv.orgnih.gov.

Non-mammalian models, such as amphibians, are valuable for comparative endocrinology and developmental studies nih.govnih.gov. The metamorphosis of tadpoles is a classic model for thyroid hormone action. An early, notable study reported that 3,5,3'-Triiodothyropyruvic acid possesses significant biological activity in tadpoles, demonstrating its thyromimetic properties in this system . This finding, though dated, establishes the tadpole as a relevant historical and potential future model for investigating the specific effects of TRIPYR, particularly concerning development. In these studies, tadpoles are typically exposed to the compound in their aquatic environment, and metamorphic changes are observed and quantified bioscientifica.com.

Non-Mammalian Models (e.g., Tadpoles for comparative studies if research exists)

Analytical Techniques for this compound Quantification and Characterization in Research

The accurate quantification and structural characterization of T3P in biological matrices are essential for understanding its physiological concentrations and metabolic fate. A range of sophisticated analytical techniques are employed for this purpose. bioscientifica.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of thyroid hormones and their metabolites due to its high selectivity and resolving power. creative-proteomics.comindigobiosciences.com This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. creative-proteomics.com

Several LC-MS/MS methods have been developed for the simultaneous analysis of a broad spectrum of thyroid hormone metabolites in serum and other biological samples. nih.govnih.govfrontiersin.orgnih.govnih.gov While not always explicitly listing T3P, these multi-analyte panels demonstrate the capability of the technology to separate and quantify structurally similar iodinated compounds. nih.govfrontiersin.org The general workflow involves sample preparation, typically including protein precipitation and solid-phase extraction (SPE), followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. turkjps.org The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the separation and quantification of various compounds, including pharmaceuticals and metabolites. eurofinsdiscovery.com While less sensitive and specific than LC-MS/MS for endogenous analytes at low concentrations, HPLC methods can be developed for the analysis of T3P, particularly in in vitro studies or when higher concentrations are present. Method development typically involves optimizing the stationary phase (e.g., C18 columns), mobile phase composition (often a gradient of acetonitrile (B52724) and water with additives like formic acid), and detector wavelength. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. nih.gov For T3P, ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure. researchgate.net ¹H NMR spectra would show signals corresponding to the protons on the aromatic rings and the pyruvic acid side chain, with their chemical shifts and splitting patterns providing information about their chemical environment. researchgate.net ¹³C NMR provides data on the carbon skeleton of the molecule. acs.org While NMR is generally less sensitive than mass spectrometry and thus not typically used for quantifying low-level endogenous metabolites, it is invaluable for confirming the identity of synthesized T3P standards or isolated metabolites. acs.org

Radioligand Binding Assays: These assays are fundamental for studying the interaction of a ligand with its receptor. eurofinsdiscovery.comnih.govnih.gov In the context of T3P, a radiolabeled version of the compound (e.g., with ³H or ¹²⁵I) could be synthesized and used to investigate its binding affinity and specificity to thyroid hormone receptors (TRs) or other potential protein targets like integrin αvβ3. guidetopharmacology.org The principle involves incubating the radioligand with the receptor source (e.g., cell membranes or purified protein) in the presence of increasing concentrations of an unlabeled competitor (in this case, non-radioactive T3P). nih.gov By measuring the displacement of the radioligand, one can determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

Enzyme Assays: Enzyme assays are crucial for studying the kinetics of enzymatic reactions, such as the conversion of T3 to T3P or the further metabolism of T3P. wikipedia.orgwikipedia.orglibretexts.orglsuhsc.edu These assays measure the rate of substrate consumption or product formation over time. wikipedia.org For instance, to study the degradation of T3P, one could incubate it with tissue homogenates (e.g., from liver or kidney) or purified enzymes and measure the decrease in T3P concentration or the appearance of its metabolites over time, often using analytical techniques like HPLC or LC-MS/MS. oup.comnih.govmdpi.commdpi.com Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to characterize the enzymatic process. nih.govwikipedia.orgnih.gov

Other Chromatographic and Spectrometric Methods (e.g., HPLC, NMR if applicable to research)

Computational and Theoretical Approaches in this compound Research

Computational methods are increasingly used to complement experimental research by providing insights into the molecular interactions of compounds like T3P at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.govmdpi.com For T3P, molecular docking can be used to simulate its interaction with the ligand-binding domain of thyroid hormone receptors (TRα and TRβ) or other potential binding partners like integrin αvβ3. indigobiosciences.comnih.govnih.gov Studies have successfully used molecular docking to investigate the binding of various thyroid hormone metabolites to integrin αvβ3, revealing that features like the carboxylic group are important for binding. nih.gov Such in silico approaches can help prioritize T3P and its analogs for further experimental testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its receptor over time. lsuhsc.edumdpi.com By simulating the movements of atoms in the T3P-receptor complex, MD can reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and explore conformational changes in the receptor upon ligand binding. lsuhsc.edu These simulations have been applied to study the interaction of T3 and its analogs with thyroid hormone receptors, providing a deeper understanding of the molecular basis of their activity.

In Silico Pathway Analysis and Systems Biology

In silico pathway analysis and systems biology are powerful computational approaches used to investigate the complex interactions of this compound (TRIP) and related thyroid hormone metabolites within biological systems. These methodologies allow researchers to model, simulate, and predict the behavior of these compounds, providing insights into their metabolic fate and functional roles.

Systems biology integrates multi-omics data, such as transcriptomics, proteomics, and metabolomics, to construct comprehensive models of cellular and physiological processes. biorxiv.orgebi.ac.uk For instance, metabolomics studies have identified TRIP as a key regulator metabolite in skeletal muscle, where its levels change in response to different physiological states, such as starvation. biorxiv.org By analyzing these large datasets, researchers can map the metabolic networks in which TRIP participates and identify key enzymatic reactions and regulatory points. biorxiv.orgnih.gov

A primary in silico technique is molecular docking, which predicts how a ligand, such as TRIP, binds to a receptor or enzyme. nih.govfrontiersin.org Studies have used computational docking to analyze the binding of various thyroid hormone metabolites to target proteins like the integrin αvβ3, a plasma membrane receptor involved in cancer cell proliferation. nih.govfrontiersin.orgresearchgate.net These models help to elucidate the structural basis of molecular recognition. For example, in-silico docking of 26 different thyroid hormone metabolites to the αvβ3 receptor revealed that the carboxylic acid group, a feature shared by TRIP, is crucial for binding to the metal-ion-dependent adhesion (MIDAS) motif site within the receptor's binding pocket. nih.govfrontiersin.org

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), are used to functionally annotate genes and proteins that are differentially expressed in response to thyroid hormones and their metabolites. nih.govxiahepublishing.com This allows for the identification of entire biological pathways, such as those involved in hormone signaling, ion transport, and protein kinase activity, that are modulated by these compounds. nih.gov By constructing and analyzing protein-protein interaction (PPI) networks, researchers can visualize the complex interplay between different molecular components and identify central hubs that may serve as potential therapeutic targets. xiahepublishing.commdpi.com

These computational approaches provide a holistic view of the biological system, enabling the generation of new hypotheses that can be tested experimentally. xiahepublishing.comnibn.go.jp They are essential for understanding how a specific metabolite like TRIP fits into the broader context of thyroid hormone metabolism and action. mdpi.comphysiology.org

Table 1: Example of Metabolites and Enzymes Identified in a Trans-omics Starvation Study in Mouse Skeletal Muscle

Molecule TypeNameRole/Context
MetaboliteThis compoundIdentified as a key regulator metabolite with altered levels during starvation in obese (ob/ob) mice compared to wild-type. biorxiv.org
MetaboliteATPKey regulator metabolite showing loss of responsiveness during starvation in ob/ob mice. biorxiv.org
MetaboliteAMPKey regulator metabolite showing loss of responsiveness during starvation in ob/ob mice. biorxiv.org
Enzyme ProteinGstm1Showed persistently elevated expression during starvation in ob/ob mice. biorxiv.org
Enzyme ProteinAtp6v1e1Showed persistently elevated expression during starvation in ob/ob mice. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Research Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. SAR analyses systematically modify a molecule's structure and assess the resulting changes in function, providing critical insights for designing compounds with specific properties. drugdesign.orgmdpi.com These studies have been instrumental in defining the key structural features required for thyroid hormone action. oncohemakey.com

The core structure of thyroid hormones is the thyronine nucleus, a diphenyl ether with two phenyl rings. oncohemakey.com Key structural elements that are varied in SAR studies include:

The Alanine (B10760859) Side Chain: The nature of the side chain at the 1-position of the inner ring is a critical determinant of activity. Deamination and decarboxylation of the parent hormones T4 and T3 lead to metabolites with altered properties. nih.gov For example, the deaminated analogs, such as tetraiodothyroacetic acid (Tetrac) and triiodothyroacetic acid (Triac), show reduced affinity for some receptors compared to their parent compounds but can still exert biological effects. nih.govoncohemakey.com The pyruvate (B1213749) side chain of TRIP, compared to the alanine side chain of T3, significantly alters its metabolic and signaling properties.

Iodine Substituents: The number and position of iodine atoms on the phenyl rings profoundly affect a compound's activity and receptor binding affinity. oncohemakey.com The presence of iodines at the 3, 5, and 3' positions, as seen in T3 and TRIP, is generally associated with high thyromimetic activity. oncohemakey.com While iodine is not strictly required and can be substituted with other halogen or alkyl groups, these modifications often result in compounds with different activity profiles. oncohemakey.com

The Diphenyl Ether Bridge: The oxygen bridge connecting the two rings is characteristic of natural thyroid hormones. oncohemakey.com While it can be replaced with sulfur or carbon, longer bridge structures tend to reduce thyromimetic activity. oncohemakey.com

The 4'-Hydroxyl Group: This group on the outer ring is another important feature for receptor binding and biological function.

SAR studies have revealed that even minor structural modifications can lead to significant changes in how these compounds interact with nuclear thyroid hormone receptors (TRs), transport proteins like thyroxine-binding globulin (TBG) and transthyretin (TTR), and cell surface receptors like integrin αvβ3. doctorlib.org For instance, computational SAR studies on the binding of thyroid hormone metabolites to integrin αvβ3 showed that decarboxylation leads to a decrease in binding affinity, highlighting the importance of the carboxyl group. nih.govfrontiersin.org Similarly, the deaminated forms Triac and Tetrac also showed reduced affinity in these models. nih.gov

These analyses provide a molecular-level explanation for the diverse biological activities of thyroid hormone metabolites and guide the development of synthetic analogs with selective actions, such as TRβ-selective thyromimetics. oncohemakey.comdoctorlib.org

Table 2: Relative Binding Affinities and Activities of Selected Thyroid Hormone Analogs

CompoundKey Structural Difference from T3Relative Binding/Activity Profile
L-Thyroxine (T4)Additional iodine at 5' position.Serves as a prohormone; lower affinity for nuclear receptors than T3 but higher affinity for thyroxine-binding globulin (TBG). doctorlib.orgnih.gov
Tetraiodothyroacetic acid (Tetrac)Deaminated and decarboxylated analog of T4.Shows reduced affinity for integrin αvβ3 compared to T4. nih.govfrontiersin.org Has the strongest binding affinity for transthyretin (TTR). doctorlib.org
Triiodothyroacetic acid (Triac)Deaminated and decarboxylated analog of T3.Shows reduced affinity for integrin αvβ3 compared to T3. nih.gov It is effective in treating some cases of Resistance to Thyroid Hormone (RTH) due to selective activation of TRβ. oncohemakey.com
3,5,3'-Triiodothyronamine (T3AM)Decarboxylated analog of T3.Lacks thyromimetic activity at the nuclear level but exhibits other biological effects, such as inhibiting prolactin secretion. nih.gov Binding affinity to integrin αvβ3 is reduced by decarboxylation. nih.gov
3,5,3'-Triiodothyropropionic acid (T3P)Propionic acid side chain instead of alanine.Displays an unusual molecular conformation compared to other thyroactive acid structures, suggesting its metabolism and activity may be controlled differently. nih.gov

Regulation and Interplay of 3,5,3 Triiodothyropyruvate Metabolism and Signaling

Endogenous Factors Influencing 3,5,3'-Triiodothyropyruvate Levels

The concentration of TRIP within the body is subject to regulation by a host of endogenous factors, primarily hormonal status and nutritional state. These factors influence the enzymes responsible for the synthesis and degradation of thyroid hormones and their metabolites.

Hormonal Status:

The production and breakdown of thyroid hormone metabolites are tightly controlled by the hypothalamic-pituitary-thyroid (HPT) axis. mdpi.com Thyroid-stimulating hormone (TSH) from the pituitary gland stimulates the thyroid to produce thyroxine (T4) and, to a lesser extent, 3,5,3'-triiodothyronine (T3). frontiersin.org The conversion of T4 to the more bioactive T3 is a critical regulatory step, as is the subsequent metabolism of these hormones into various derivatives, including TRIP.

Growth hormone (GH) has also been identified as a significant regulator of thyroid hormone metabolism. In growing chickens, endogenous GH influences plasma T3 levels by modulating the activity of type III deiodinase, an enzyme that degrades T3. nih.gov This suggests a complex interplay between different hormonal axes in determining the availability of thyroid hormone metabolites.

Nutritional State:

The enzymes responsible for converting and breaking down thyroid hormones, known as deiodinases, are key to this nutritional regulation. mdpi.comnih.gov Their activity can be modulated by the availability of nutrients, thereby altering the local and systemic concentrations of thyroid hormone metabolites in response to the body's energy status.

Crosstalk with Other Signaling Networks

TRIP does not function in isolation; its signaling pathways intersect with other major cellular communication networks, leading to a complex web of interactions that fine-tune physiological responses.

TRIP, as a metabolite of T3, has a close relationship with the canonical thyroid hormone signaling pathway, which primarily involves the binding of T3 to nuclear thyroid hormone receptors (TRs). bioscientifica.comeur.nl This binding initiates the transcription of specific genes that regulate a wide array of metabolic and developmental processes. bioscientifica.comeur.nl

While T3 is the principal ligand for TRs, other metabolites can also interact with these receptors, albeit with different affinities. For instance, 3,3',5'-triiodothyronine (reverse T3) and 3,3'-diiodothyronine (B1196669) (3,3'-T2) have been shown to bind to hepatic nuclear receptors and can act as weak agonists, stimulating T3-regulated functions like growth hormone production and glucose consumption in cultured pituitary cells. nih.gov This suggests that metabolites like TRIP could potentially modulate canonical TR signaling, either by directly interacting with the receptors or by competing with T3, thereby influencing gene expression. The binding of T3 receptors to thyroid hormone response elements (TREs) on DNA can be enhanced by auxiliary proteins, indicating a multi-component system for regulating gene transcription. nih.gov

CompoundEffect on Canonical TR SignalingMechanismReference
3,5,3'-Triiodothyronine (T3)Primary activatorBinds to nuclear thyroid hormone receptors (TRs) to regulate gene transcription. bioscientifica.comeur.nl
Reverse T3 (rT3)Weak agonistBinds to nuclear TRs and can stimulate T3-regulated functions. nih.gov
3,3'-Diiodothyronine (3,3'-T2)Weak agonistBinds to nuclear TRs and can stimulate T3-regulated functions. nih.gov

The influence of TRIP and related thyroid hormone metabolites extends beyond the canonical TR pathway, intersecting with other critical endocrine and metabolic signaling networks.

Growth Hormone and Metabolic Regulation:

As previously mentioned, growth hormone plays a role in regulating T3 levels by affecting deiodinase activity. nih.gov This highlights a direct link between the somatotropic axis and thyroid hormone metabolism. Furthermore, thyroid hormones and their metabolites can influence growth hormone production, demonstrating a reciprocal relationship. nih.gov Studies in cultured rat pituitary cells have shown that metabolites like reverse T3 and 3,3'-T2 can stimulate growth hormone production, indicating that the breakdown products of T3 can feedback to influence other endocrine systems. nih.gov

Metabolic Pathways:

Thyroid hormones are central regulators of metabolism, and their metabolites are also implicated in these processes. mdpi.com They influence glucose consumption and other metabolic functions in various cell types. nih.gov The expression of deiodinases, which control the activation and inactivation of thyroid hormones, is tissue-specific and linked to metabolic pathways. nih.gov For example, the expression of type 2 deiodinase (D2), an activating enzyme, is associated with increased energy expenditure, while the inactivating type 3 deiodinase (D3) dampens the metabolic rate. nih.gov This suggests that the local production of metabolites like TRIP can be tailored to the specific metabolic needs of a tissue.

Interacting PathwayNature of InteractionObserved EffectReference
Growth Hormone (GH) SignalingReciprocalEndogenous GH controls plasma T3 levels by decreasing T3-degrading enzyme activity. Thyroid hormone metabolites can stimulate GH production. nih.govnih.gov
Glucose MetabolismRegulatoryThyroid hormone metabolites can stimulate glucose consumption in pituitary cells. nih.gov
Energy Expenditure PathwaysModulatoryDeiodinase expression, which produces thyroid hormone metabolites, is linked to the regulation of metabolic rate and energy expenditure. nih.gov

Intersections with Canonical Thyroid Hormone Receptor Signaling

Role in Cellular Stress Responses and Adaptation

Cells are equipped with sophisticated mechanisms to sense and respond to various forms of stress, and emerging evidence suggests that thyroid hormone signaling, including the actions of its metabolites, is involved in these adaptive responses.

Eukaryotic cells react to stressful perturbations by activating adaptive responses to restore homeostasis or, if the stress is overwhelming, by initiating regulated cell death. nih.gov These cellular stress responses involve complex signaling networks that reprogram gene expression to promote survival. mdpi.com

The transcription factor FOXO3a is a key regulator of cellular homeostasis and stress response, orchestrating cellular reactions to nutrient deprivation, oxidative stress, and other challenges. nih.gov Its activity is modulated by post-translational modifications that control its location within the cell, allowing it to activate specific sets of genes depending on the stress signal. nih.gov

While direct research on the role of TRIP in cellular stress is limited, the broader involvement of thyroid hormone signaling in maintaining cellular homeostasis suggests a potential role. nih.gov The ability of thyroid hormones and their metabolites to influence metabolic rate and energy expenditure is critical during stress, as cells must adjust their energy usage to cope with adverse conditions. The tissue-specific regulation of deiodinases allows for a tailored response to stress, potentially altering the local concentrations of metabolites like TRIP to meet the specific needs of stressed cells. nih.gov This localized control of thyroid hormone signaling could be a crucial component of the cellular adaptation to stress.

Future Directions and Emerging Research Avenues for 3,5,3 Triiodothyropyruvate Studies

Elucidating Unexplored Molecular Mechanisms of Action

While it is established that thyroid hormone actions are primarily mediated through nuclear receptors (TRs), the precise molecular mechanisms of TRIP are still being unraveled. bioscientifica.com The conversion of iodothyronines, like thyroxine (T4) and 3,5,3'-triiodothyronine (T3), to their acetic acid metabolites is not fully understood. bioscientifica.com A leading hypothesis suggests a process involving decarboxylation and subsequent oxidative deamination of the alanine (B10760859) side chain. bioscientifica.com

Future investigations should focus on:

Delineating the complete metabolic pathway: Identifying all the enzymatic steps and intermediate molecules involved in the conversion of parent thyroid hormones to TRIP.

Investigating non-genomic actions: Exploring rapid, non-transcriptional effects of TRIP on cellular signaling cascades, membrane-initiated events, and ion channel activity.

Understanding context-dependent actions: Determining how the molecular actions of TRIP may differ across various cell types, tissues, and developmental stages.

Identification of Novel Cellular Targets and Binding Partners

The biological effects of TRIP are likely mediated by a network of interacting proteins. While TRs are known binding partners, identifying other cellular targets is crucial for a comprehensive understanding of its function. bioscientifica.com

Key research areas include:

Discovering novel transporters: Identifying and characterizing additional transporters beyond the known ones like MCT8 that may be responsible for the cellular uptake and efflux of TRIP. eur.nl

Identifying intracellular binding proteins: Searching for cytoplasmic and mitochondrial proteins that may bind to TRIP and mediate its non-genomic effects.

Exploring interactions with other nuclear receptors: Investigating potential cross-talk between TRIP-activated pathways and other nuclear receptor signaling pathways.

Utilizing advanced screening methods: Employing high-throughput screening techniques to identify small molecules that can modulate the binding of TRIP to its targets, which could have therapeutic implications. nih.gov

Development of Advanced Methodologies for Investigating 3,5,3'-Triiodothyropyruvate

Advancements in analytical and imaging techniques are pivotal for pushing the boundaries of TRIP research. The development of more sensitive and specific methodologies will enable researchers to probe its actions with greater precision. nih.gov

Future methodological developments should include:

High-sensitivity detection methods: Creating and validating ultra-sensitive assays, such as advanced mass spectrometry techniques, to accurately quantify endogenous levels of TRIP in various biological samples, including blood, tissues, and cerebrospinal fluid.

Advanced imaging techniques: Developing novel fluorescent probes and imaging agents to visualize the subcellular localization and trafficking of TRIP in living cells and organisms in real-time.

Sophisticated in vitro models: Establishing and utilizing more complex in vitro systems, such as 3D organoids and co-culture models, to study the effects of TRIP in a more physiologically relevant context.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complex biological roles of TRIP. uninet.edunih.gov By simultaneously analyzing large sets of molecules, researchers can gain a holistic view of the cellular response to this metabolite. nih.gov

Metabolomics: This approach allows for the comprehensive analysis of all metabolites within a biological system. mdpi.com By comparing the metabolomes of cells or tissues treated with TRIP to untreated controls, researchers can identify metabolic pathways that are significantly altered. mdpi.commdpi.com This can reveal novel functions of TRIP in cellular metabolism and energy homeostasis.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. mdpi.com Using proteomics, scientists can identify proteins whose expression levels or post-translational modifications are changed in response to TRIP. This can help to identify downstream effectors of TRIP signaling and uncover new protein interaction networks.

The integration of these omics datasets will be instrumental in constructing comprehensive models of TRIP action, from its initial interaction with cellular targets to its ultimate effects on cellular function and organismal physiology. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3,5,3'-Triiodothyropyruvate in vitro?

  • Methodological Answer : Synthesis typically involves iodination of thyroacetic acid precursors using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Purification is achieved via reverse-phase HPLC, with characterization using 1^1H/1313C NMR (to confirm iodination positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Ensure reagent purity (>98%) and anhydrous conditions to avoid byproducts like 3,5,3',5'-tetraiodo derivatives. Stability testing under varying pH (4–9) and light exposure is critical for storage protocols .

Q. How should researchers design experiments to assess the thyroid hormone-like activity of this compound?

  • Methodological Answer : Use in vitro receptor binding assays with thyroid hormone receptors (TRα/TRβ) and retinoic X receptor (RXR) heterodimers to measure binding affinity (KdK_d). Pair this with luciferase reporter assays in HEK293 cells transfected with thyroid-response elements (TREs) to quantify transcriptional activation. For in vivo validation, employ hypothyroid rodent models, administering this compound intraperitoneally (1–10 µg/100g body weight) and measuring serum T3/T4 levels, hepatic deiodinase activity, and metabolic rate via indirect calorimetry .

Q. What analytical techniques are essential for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d2d_2-3,5,3'-Triiodothyropyruvate) is optimal for sensitivity. Validate methods using spike-recovery experiments in serum/plasma (linear range: 0.1–100 nM, R2>0.99R^2 > 0.99). For tissue distribution studies, homogenize samples in methanol:water (70:30) with 0.1% formic acid, and employ solid-phase extraction (C18 columns) to isolate the compound from lipids and proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound compared to T3?

  • Methodological Answer : Discrepancies in lipid metabolism outcomes (e.g., cholesterol reduction vs. no effect) may arise from tissue-specific receptor isoform activation (TRα vs. TRβ). Use proteomic profiling (2D-DIGE or LC-MS/MS) to compare hepatic protein networks in Ldlr/^{-/-} mice treated with this compound vs. T3. Focus on pathways regulated by HNF4α, PPARα, and LXRα. For mechanistic clarity, combine siRNA knockdown of target genes (e.g., HNF4A) with metabolic flux analysis .

Q. What in silico strategies can predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Apply comparative molecular field analysis (CoMFA) to model steric/electrostatic interactions between iodinated analogs and TRβ. Use molecular docking (AutoDock Vina) with TRβ crystal structures (PDB: 2J4A) to prioritize derivatives with high docking scores (ΔG<9.0ΔG < -9.0 kcal/mol). Validate predictions using free-energy perturbation (FEP) calculations for binding affinity refinement. Cross-reference SAR data with thyromimetic activity in zebrafish models to assess predictive accuracy .

Q. How do researchers address variability in this compound bioavailability across experimental models?

  • Methodological Answer : Variability often stems from differences in enterocyte uptake or serum protein binding. Use pharmacokinetic (PK) studies with radiolabeled 125^{125}I-3,5,3'-Triiodothyropyruvate to measure absorption (AUC024h_{0-24h}), tissue distribution, and elimination half-life (t1/2t_{1/2}). Compare bioavailability in wild-type vs. Slc5a5 (sodium/iodide symporter) knockout mice. For improved consistency, formulate the compound in cyclodextrin-based nanoparticles to enhance solubility and reduce protein binding .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when studying this compound’s effects on mitochondrial function?

  • Methodological Answer : Standardize mitochondrial isolation protocols (e.g., differential centrifugation in sucrose buffer) and oxygen consumption rate (OCR) measurements using Seahorse XF analyzers. Include controls for nonspecific effects, such as oligomycin (ATP synthase inhibitor) and FCCP (uncoupler). Report data normalized to mitochondrial DNA copy number (qPCR for MT-ND1) to account for variations in mitochondrial density. Cross-validate findings in primary hepatocytes from at least three donor batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.